molecular formula C19H19NO4 B15180424 Benzoic acid, 2-((3-(1,3-benzodioxol-5-yl)-2-methyl-1-propenyl)amino)-, methyl ester CAS No. 104037-85-6

Benzoic acid, 2-((3-(1,3-benzodioxol-5-yl)-2-methyl-1-propenyl)amino)-, methyl ester

Cat. No.: B15180424
CAS No.: 104037-85-6
M. Wt: 325.4 g/mol
InChI Key: LUXWNKRPTQDZRB-ACCUITESSA-N
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Description

Benzoic acid, 2-((3-(1,3-benzodioxol-5-yl)-2-methyl-1-propenyl)amino)-, methyl ester is a complex organic compound that features a benzoic acid core with a 1,3-benzodioxole moiety and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((3-(1,3-benzodioxol-5-yl)-2-methyl-1-propenyl)amino)-, methyl ester typically involves the following steps:

    Formation of the 1,3-benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Alkylation: The 1,3-benzodioxole derivative is then alkylated with an appropriate alkyl halide to introduce the 2-methyl-1-propenyl group.

    Amidation: The alkylated product is reacted with benzoic acid to form the amide linkage.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a strong acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 1,3-benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The aromatic ring in the benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzoic acid, 2-((3-(1,3-benzodioxol-5-yl)-2-methyl-1-propenyl)amino)-, methyl ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-((3-(1,3-benzodioxol-5-yl)-2-methyl-1-propenyl)amino)-, methyl ester stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit COX enzymes and induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry and cancer research.

Properties

CAS No.

104037-85-6

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-methylprop-1-enyl]amino]benzoate

InChI

InChI=1S/C19H19NO4/c1-13(9-14-7-8-17-18(10-14)24-12-23-17)11-20-16-6-4-3-5-15(16)19(21)22-2/h3-8,10-11,20H,9,12H2,1-2H3/b13-11+

InChI Key

LUXWNKRPTQDZRB-ACCUITESSA-N

Isomeric SMILES

C/C(=C\NC1=CC=CC=C1C(=O)OC)/CC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(=CNC1=CC=CC=C1C(=O)OC)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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